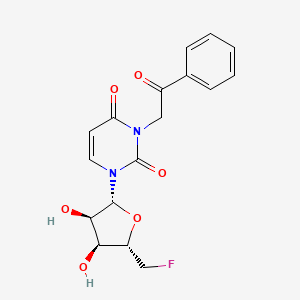

5'-Deoxy-5'-fluoro-3-(2-oxo-2-phenylethyl)uridine

説明

特性

CAS番号 |

918814-99-0 |

|---|---|

分子式 |

C17H17FN2O6 |

分子量 |

364.32 g/mol |

IUPAC名 |

1-[(2R,3R,4S,5S)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]-3-phenacylpyrimidine-2,4-dione |

InChI |

InChI=1S/C17H17FN2O6/c18-8-12-14(23)15(24)16(26-12)19-7-6-13(22)20(17(19)25)9-11(21)10-4-2-1-3-5-10/h1-7,12,14-16,23-24H,8-9H2/t12-,14-,15-,16-/m1/s1 |

InChIキー |

ZISFVPBOOVCVCY-DTZQCDIJSA-N |

異性体SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O |

正規SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CF)O)O |

製品の起源 |

United States |

準備方法

Starting Materials

The synthesis begins with the following key starting materials:

- 5-Fluorouridine : A fluorinated pyrimidine nucleoside.

- D-Ribose : A sugar component that forms part of the nucleoside structure.

Multi-Step Synthesis

The preparation can be broken down into several key steps, as outlined below:

Synthesis of 5-Deoxy-5-Fluorouridine :

- This is achieved by cleaving the hydroxyl group from 5-fluorouridine, typically through a multi-stage process involving halogenation and subsequent reduction.

- The initial step involves converting 5-fluorouridine to a 5-deoxy derivative by replacing the hydroxyl group with a halogen (iodine or bromine), followed by reduction to yield 5-deoxy-5-fluorouridine.

-

- The acylated ribofuranoside is then reacted with a suitable fluorinated compound, such as bis(trimethylsilyl)-5-fluorouracil, under controlled conditions (often in an inert atmosphere) to form the desired nucleoside.

- Catalysts like trimethylsilyl trifluoromethanesulfonate or tin tetrachloride are often employed to facilitate this reaction.

Yield and Purity Considerations

The overall yield of this compound can vary significantly based on several factors:

Reaction Conditions : Temperature, solvent choice, and reaction time can all influence the efficiency of each step.

Purification Techniques : The choice of purification method can affect both yield and purity. Column chromatography is commonly used but may require optimization based on the specific impurities present.

Summary Table of Preparation Steps

| Step | Description | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Synthesis of 5-Deoxy-5-Fluorouridine | Bromine, Palladium catalyst | Room temperature, methanol |

| 2 | Formation of Ribofuranoside | Acetic anhydride, Pyridine | Controlled atmosphere |

| 3 | Coupling Reaction | Trimethylsilyl trifluoromethanesulfonate | Inert solvent |

| 4 | Introduction of Phenylethyl Group | Ketone/Aldehyde derivative | Condensation conditions |

| 5 | Purification | Silica gel chromatography | Recrystallization |

化学反応の分析

4. 科学研究への応用

5'-デオキシ-5'-フルオロ-3-(2-オキソ-2-フェニルエチル)ウリジンは、科学研究でいくつかの用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、ヌクレオシド代謝とその細胞プロセスへの影響を研究するために使用できます。

医学: 核酸合成を阻害する能力により、抗ウイルス剤または抗癌剤として可能性を秘めています。

産業: この化合物は、新規医薬品の開発や創薬研究のツールとして使用することができます。

科学的研究の応用

Anticancer Applications

One of the primary applications of 5'-deoxy-5'-fluoro-3-(2-oxo-2-phenylethyl)uridine lies in its role as an anticancer agent . The compound acts as a prodrug, which is metabolized into active forms that inhibit DNA synthesis. This inhibition occurs through the following mechanisms:

- Thymidylate Synthase Inhibition : Similar to other fluorinated nucleosides, this compound can inhibit thymidylate synthase, an enzyme critical for DNA replication. By disrupting the synthesis of deoxythymidine monophosphate (dTMP), it effectively reduces the availability of thymidine for DNA synthesis, leading to cytotoxic effects on rapidly dividing cancer cells .

- Cell Cycle Arrest : Studies have shown that treatment with this compound can induce cell cycle arrest in cancer cells, particularly in the S-phase, where DNA synthesis occurs. This effect contributes to its potential efficacy as a chemotherapeutic agent .

Antiviral Properties

Research indicates that this compound may also exhibit antiviral activity , particularly against RNA viruses. The compound's structural similarity to nucleosides allows it to be incorporated into viral RNA during replication, thereby inhibiting viral proliferation. This mechanism is particularly relevant for developing treatments against viral infections such as HIV and hepatitis C .

Biochemical Research Applications

In addition to therapeutic uses, this compound serves as a valuable tool in biochemical research :

- Nucleotide Analog Studies : As a nucleotide analog, this compound can be utilized to study enzyme kinetics and mechanisms involved in nucleotide metabolism. Researchers can use it to investigate how nucleoside analogs affect cellular processes and enzyme activities .

- Labeling and Probing Techniques : The compound can be employed in labeling experiments to track nucleotide incorporation into RNA or DNA. This application is crucial for understanding nucleic acid dynamics within cells and can aid in the development of new molecular biology techniques .

Comparative Analysis with Related Compounds

To better understand the applications of this compound, it is useful to compare it with related compounds such as floxuridine and other fluorinated nucleosides.

| Compound Name | Mechanism of Action | Primary Use | Notes |

|---|---|---|---|

| This compound | Thymidylate synthase inhibition | Anticancer | Potential antiviral properties |

| Floxuridine | Thymidylate synthase inhibition | Anticancer | Prodrug of 5-fluorouracil |

| 2'-Deoxy-5-fluorouridine | Thymidylate synthase inhibition | Anticancer | Used in colorectal cancer treatment |

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Anticancer Efficacy : A study published in Cancer Chemotherapy and Pharmacology demonstrated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells through its mechanism of action on DNA synthesis .

- Antiviral Activity : Research published in Antiviral Research highlighted its potential against hepatitis C virus by demonstrating effective inhibition of viral replication in cell culture models .

- Biochemical Probing : In a study featured in Molecules, researchers utilized the compound as a biochemical probe to elucidate mechanisms of nucleotide metabolism, providing insights into enzyme interactions and substrate specificity .

作用機序

5'-デオキシ-5'-フルオロ-3-(2-オキソ-2-フェニルエチル)ウリジンの作用機序は、核酸に取り込まれ、正常な細胞プロセスを阻害することです。フッ素原子は、チミジル酸シンターゼなどの核酸合成に関与する酵素を阻害する能力を強化します。この阻害は、DNA複製とRNA転写の阻害につながり、最終的に細胞死を引き起こします。

類似化合物との比較

Table 1: Structural Comparison of Uridine Analogues

Anticancer Activity

- FdUrd (): A prodrug of 5-fluorouracil (5-FU), inhibits thymidylate synthase. When combined with uridine phosphorylase inhibitors (e.g., BBBA), its cytotoxicity against colon carcinomas increases by 45–77% in vitro and 1.4–1.8-fold in vivo .

- This compound : The 3-(2-oxo-2-phenylethyl) group may enhance binding to kinases or polymerases, though specific data are lacking.

Antimicrobial Activity

Table 2: Comparative Inhibitory Potency

Pharmacokinetic and Metabolic Stability

- FdUrd () : Hepatic extraction ratio of 0.69–0.92, with systemic levels reduced by 75% via hepatic arterial infusion vs. peripheral administration .

- 5'-Deoxy-5'-fluoro derivatives : The 5'-deoxy modification likely reduces deamination by cytidine deaminase, as seen in NICEdrug.ch predictions for similar compounds (NICEdrug score 0.95–1.0) .

Challenges and Limitations

生物活性

5'-Deoxy-5'-fluoro-3-(2-oxo-2-phenylethyl)uridine (CAS: 918814-99-0) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The fluorine substitution at the 5' position and the phenylethyl group contribute to its unique properties, potentially enhancing its interaction with biological targets.

- Inhibition of Enzymes : One of the primary mechanisms by which this compound exhibits biological activity is through the inhibition of specific enzymes involved in nucleotide metabolism. For instance, it has been shown to inhibit human CD73, an enzyme that plays a critical role in adenosine signaling pathways, which are often exploited by tumors for immune evasion .

- Anti-Cancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have reported that it inhibits cell growth and induces apoptosis in cancer cells while sparing non-tumorigenic cells, highlighting its potential as a selective anti-cancer agent .

Structure-Activity Relationship (SAR)

The biological activity of nucleoside analogs like this compound can be significantly influenced by their structural modifications. Research indicates that:

- Fluorine Substitution : The presence of fluorine at the 5' position enhances the compound's stability and binding affinity to target enzymes compared to non-fluorinated analogs .

- Phenylethyl Group : The introduction of bulky groups such as phenylethyl can modulate the compound's interaction with biological targets, potentially increasing selectivity and potency against cancer cells .

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: CD73 Inhibition

In a study focused on the structure–activity relationship of pyrimidine nucleotides, this compound was evaluated for its inhibitory effect on human CD73. The compound showed a competitive inhibition profile with an IC50 value significantly lower than that of some reference compounds, indicating its potential utility in cancer immunotherapy .

Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicated that it effectively inhibited cell proliferation with IC50 values ranging from 10 to 20 µM across different cell types, demonstrating a favorable therapeutic window compared to normal cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5'-Deoxy-5'-fluoro-3-(2-oxo-2-phenylethyl)uridine, and how can purity be validated?

- Answer : The compound can be synthesized via fluorination of a uridine precursor using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. A common approach involves protecting the sugar moiety (e.g., with tert-butyldimethylsilyl or acetyl groups) before introducing fluorine at the 5'-position. Post-synthesis, purity validation requires HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS for molecular ion confirmation). ¹H/¹³C NMR is critical to verify regioselectivity of fluorination and absence of side products .

Q. What safety precautions are essential when handling fluorinated nucleosides like this compound?

- Answer : Based on GHS classification for analogous fluorinated uridines, wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard). In case of skin contact, wash immediately with water. Store at -20°C under inert gas to prevent degradation. Acute toxicity studies in rodents suggest LD₅₀ >500 mg/kg (oral), but metabolic byproducts (e.g., fluorouracil) may require additional precautions .

Q. How is this compound typically characterized in terms of stability and solubility?

- Answer : Stability assays in PBS (pH 7.4) at 37°C show <10% degradation over 24 hours. Solubility in DMSO is >50 mg/mL, but aqueous solubility is limited (0.5–1 mg/mL at 25°C). Use co-solvents like PEG-400 for in vitro studies. UV-Vis spectroscopy (λmax ≈ 265 nm) is used for quantification in buffer .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity of fluorinated nucleosides across cell lines?

- Answer : Discrepancies arise from variations in thymidine kinase (TK1) expression, which phosphorylates the compound into its active form. To address this:

- Perform TK1 activity assays (radiometric or ELISA) alongside cytotoxicity screens.

- Use isogenic cell lines with TK1 knockouts to isolate mechanism.

- Compare IC₅₀ values in TK1-high (e.g., HeLa) vs. TK1-low (e.g., primary fibroblasts) models .

Q. How can radiolabeled derivatives of this compound be synthesized for tracking DNA synthesis in vivo?

- Answer : Incorporate ¹⁸F via nucleophilic substitution using K¹⁸F/K222 complex. Optimize precursor design (e.g., 5'-tosyl or 5'-iodo intermediates) for high radiochemical yield (>60%). Purify via semi-preparative HPLC (C18, ethanol/water). Validate biodistribution in murine xenografts using microPET imaging, with blocking studies using excess thymidine to confirm specificity .

Q. What methodologies elucidate the metabolic fate of this compound in mammalian systems?

- Answer :

- LC-MS/MS : Quantify metabolites (e.g., 5-fluorouracil, fluorodeoxyuridine monophosphate) in plasma/tissue homogenates. Use MRM transitions (m/z 245→109 for parent compound; m/z 129→42 for fluorouracil).

- Enzyme inhibition : Co-administer thymidine phosphorylase inhibitors (e.g., tipiracil) to assess metabolic pathway dominance.

- Isotope tracing : Use ¹³C-labeled glucose to track incorporation into DNA via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。